molecular formula C16H24N2O2 B2378645 N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide CAS No. 1421530-11-1

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide

Cat. No.: B2378645
CAS No.: 1421530-11-1
M. Wt: 276.38
InChI Key: BOCNJDKKEGMLHI-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzamide moiety.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The piperidine moiety may interact with neurotransmitter receptors or enzymes, leading to various biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[1-(2-Methoxyethyl)piperidin-4-YL]-4-methylbenzamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-13-3-5-14(6-4-13)16(19)17-15-7-9-18(10-8-15)11-12-20-2/h3-6,15H,7-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCNJDKKEGMLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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